![molecular formula C19H15Br2N3O2 B1244735 Discorhabdine C](/img/structure/B1244735.png)
Discorhabdine C
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Overview
Description
Discorhabdine C is a natural product found in Batzella with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis : Discorhabdine C was successfully synthesized using hypervalent iodine oxidation of O-silylated phenols. This process was pivotal in the total synthesis of discorhabdine C, a compound isolated from the sponge Latrunculia du Bocage in New Zealand (Kita et al., 1992).
- Chemical Reactivity : The cytotoxic marine natural product discorhabdine C has been found to react with various nucleophiles, forming debrominated adducts. Its electrophilic reactivity extends to proteins, with lysozyme-discorhabdin C adducts detected in mass spectrometry studies (Lam, Cadelis, & Copp, 2020).
Biological Activity and Pharmacological Potential
- Cytotoxic Activity : Discorhabdine C and its analogues have shown cytotoxic activity against various cancer cell lines, including human colon cancer and leukemia cell lines (Wada et al., 2011).
- Potential as Cholinesterase Inhibitors : Certain discorhabdin alkaloids, including discorhabdin C derivatives, have shown activity as reversible competitive inhibitors of cholinesterases. This finding is significant for potential treatments of Alzheimer's disease (Botić et al., 2017).
- Antiparasitic Activity : Discorhabdin C and related compounds have demonstrated antiparasitic activity, particularly against Plasmodium falciparum, a causative agent of malaria. This suggests its potential use in developing antimalarial drugs (Lam, Cadelis, & Copp, 2020).
properties
Product Name |
Discorhabdine C |
---|---|
Molecular Formula |
C19H15Br2N3O2 |
Molecular Weight |
477.1 g/mol |
IUPAC Name |
2',6'-dibromo-10-methylspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),9(16),11-tetraene-3,4'-cyclohexa-2,5-diene]-1',8-dione |
InChI |
InChI=1S/C19H15Br2N3O2/c1-24-8-9-2-4-22-14-12(9)16(24)18(26)15-13(14)19(3-5-23-15)6-10(20)17(25)11(21)7-19/h6-8,23H,2-5H2,1H3 |
InChI Key |
RZOQYNKZXIRKBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C4=C3C5(CCN4)C=C(C(=O)C(=C5)Br)Br |
synonyms |
discorhabdin P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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